Propanal, 2-methyl-2-(methylthio)-
Overview
Description
The compound "Propanal, 2-methyl-2-(methylthio)-" is a chemical of interest in various research studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemicals and methodologies that could be relevant to its analysis. For instance, the synthesis of related thioethers and the study of their thermodynamic properties are of particular interest .
Synthesis Analysis
The synthesis of related compounds, such as 3-aryol-4-methyl (or benzyl)-2-methylthio furans, involves a base-mediated domino coupling/annulation reaction starting from α-oxo ketene dithioacetals and propargyl alcohols . Another study describes a method for synthesizing 2-methylthio-1,3-propanedithiol, which can yield compounds like 4-methylthio-1,2-dithiolane and 5-methylthio-1,2,3-trithiane upon treatment with iodine or sulfur dichloride . These methods could potentially be adapted for the synthesis of "Propanal, 2-methyl-2-(methylthio)-".
Molecular Structure Analysis
The molecular structure of related compounds can be quite complex, as evidenced by the study of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, which features a distorted heterocyclic five-membered ring and a stereogenic N-O axis . The stereochemical relations in such compounds are influenced by steric interactions, which could also be relevant in the analysis of "Propanal, 2-methyl-2-(methylthio)-".
Chemical Reactions Analysis
The chemical reactions of related compounds can involve various transformations. For example, the synthesis of 3-bromo-2,2-dimethyl-propanal, a compound with two geminal methyl groups on a quaternary center, was improved by using TEMPO catalyzed oxidation with NaOCl as a co-oxidant . This study also investigated the decomposition reactions of the synthesized compound, which could provide insights into the stability and reactivity of "Propanal, 2-methyl-2-(methylthio)-".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. The thermodynamic properties of 2-methyl-1-propanethiol were calculated using statistical mechanics, and experimental studies provided values for heat capacity, triple point temperature, heat of fusion, and standard heat of formation . These properties are crucial for understanding the behavior of chemical compounds under various conditions and could be used to infer the properties of "Propanal, 2-methyl-2-(methylthio)-".
Scientific Research Applications
Methanogenesis Research
- Coenzyme M Analogues : Studies on 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, including propyl-coenzyme M, revealed their role in methanogenesis. These compounds were investigated as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum, an important enzyme in methane biosynthesis. Analogues with additional methylene carbons or modifications at the sulfide or sulfonate positions were inactive in methane formation, enhancing our understanding of methanogenesis mechanisms (Gunsalus, Romesser, & Wolfe, 1978).
Synthetic Chemistry
- S-Methyl 2-Hydroxyalkanethioates Synthesis : The synthesis of 2-hydroxyalkanoic acids and S-methyl 2-hydroxyalkanethioates via the addition reaction of tris(methylthio)methanide ion to aldehydes like propanal highlights their importance in synthetic chemistry. These compounds are relevant for studies on biological activities, providing insights into chemical synthesis processes (Orito, Seki, Suginome, & Iwadare, 1989).
Flavor Chemistry in Foods
- Flavor Compound Formation : Branched aldehydes like 2-methyl propanal play a significant role in flavor chemistry, especially in fermented and non-fermented food products. Research has focused on their production and degradation from amino acids, with special emphasis on compounds like 3-methyl butanal in various food products. Understanding the generation pathways of these flavor compounds is crucial for controlling their formation in the food industry (Smit, Engels, & Smit, 2009).
Catalysis and Chemical Reactions
- Reactivity with HZSM-5 Zeolites : The reactivity of propanal over HZSM-5 zeolites has been compared to that of propylene, revealing insights into acid-catalyzed aldol condensation and the formation of aromatics. This study enhances our understanding of the catalytic processes and the role of propanal in chemical synthesis (Hoang, Zhu, Sooknoi, Resasco, & Mallinson, 2010).
Spectroscopy and Molecular Analysis
- Molecular Structure Analysis : Investigations into the millimeterwave spectra of compounds like cis-propanal and methylthioethyne have enabled accurate determinations of internal rotation parameters and moments of inertia of methyl groups. Such studies are pivotal for understanding molecular structures and dynamics (Demaison, Maes, Eijck, Wlodarczak, & Lasne, 1987).
properties
IUPAC Name |
2-methyl-2-methylsulfanylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPLXSBTYRDLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065999 | |
Record name | Propanal, 2-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanal, 2-methyl-2-(methylthio)- | |
CAS RN |
16042-21-0 | |
Record name | 2-Methyl-2-(methylthio)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16042-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanal, 2-methyl-2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016042210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 2-methyl-2-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanal, 2-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-(methylthio)propionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-2-(methylthio)propanal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM9F849L4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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